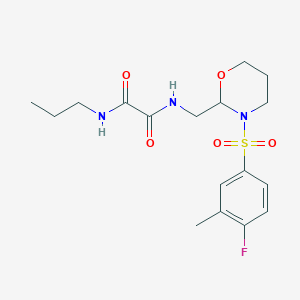

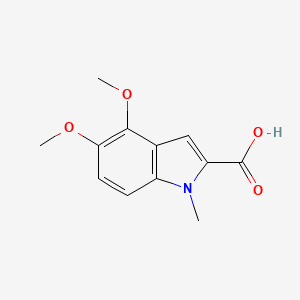

![molecular formula C14H11N3OS B2460385 (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol CAS No. 1371150-53-6](/img/structure/B2460385.png)

(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol” is a chemical compound that has been synthesized from the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole . It has been characterized by elemental analysis, FT-IR, 1 H-NMR, 13 C-NMR, and UV–visible spectroscopic techniques .

Synthesis Analysis

The compound has been synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The structure of the compound has been examined crystallographically . The compound crystallizes in the monoclinic space group P2/c . The unit cell parameters were found as a = 10.017 (1), b = 11.725 (1), c = 10.341 (1) Å, V = 1208.1 (1) Å 3, D x = 1.409 g cm −3 and Z = 4 .Chemical Reactions Analysis

The compound has been involved in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The benzothiazolyl moiety in the products serves as the formyl precursor, and the OH residue provides the cross-coupling site for further product elaboration .科学研究应用

Optoelectronics and Fluorescent Materials

(E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol: has been studied as a novel fluorescent material due to its unique photophysical characteristics. Researchers have explored its behavior in different solvents, revealing solvent effects on excited-state hydrogen bonds and proton transfers . Understanding these mechanisms can aid in developing new optoelectronic devices and analytical tools.

Fluorescent Sensors and Imaging Agents

The compound’s conjugated structure makes it suitable for designing fluorescent sensors. Scientists have synthesized polymers containing the benzo[d]thiazol-2-yl moiety, which exhibit distinct fluorescence properties . These materials can be employed for detecting specific analytes or as imaging agents in biological systems.

Luminescent Complexes for Sensing Applications

Difluoroboron complexes of aromatic imidazole-functionalized 2-(benzo[d]thiazol-2-yl)phenol (BTZ) have been successfully synthesized. These complexes, such as BTZ-PI-BF2 and BTZ-IM-BF2, show luminescence properties . Researchers explore their potential as luminescent sensors for detecting metal ions, pH changes, or other environmental factors.

作用机制

Target of Action

The primary target of (E)-4-((2-(benzo[d]thiazol-2-yl)hydrazono)methyl)phenol is biothiols . Biothiols, such as cysteine, play crucial roles in various biological processes, including cellular defense against oxidative stress, regulation of protein function and cellular signaling pathways .

Mode of Action

This compound interacts with its targets through a fluorescent sensor mechanism . The compound forms a complex with a Cu2+ ion, which can be used as a fluorescent sensor for the detection of biothiols . The fluorescence of the complex is quenched by the excited doublet states D2 and D1 .

Biochemical Pathways

It’s known that biothiols are involved in various biochemical pathways, including those related to cellular defense against oxidative stress and regulation of protein function .

Pharmacokinetics

The compound’s fluorescent sensor mechanism suggests that it may have good bioavailability, as it can effectively interact with biothiols in the presence of non-thiol containing amino acids .

Result of Action

The primary result of the compound’s action is the detection of biothiols. The compound’s fluorescent sensor mechanism allows for the detection of biothiols in the presence of non-thiol containing amino acids, with a detection limit for cysteine at 0.3 μM .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the fluorescence properties of the compound can be affected by solvent polarity

属性

IUPAC Name |

4-[(E)-(1,3-benzothiazol-2-ylhydrazinylidene)methyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c18-11-7-5-10(6-8-11)9-15-17-14-16-12-3-1-2-4-13(12)19-14/h1-9,18H,(H,16,17)/b15-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATLBPPKOUZGPP-OQLLNIDSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NN=CC3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)N/N=C/C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

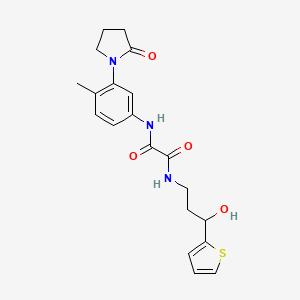

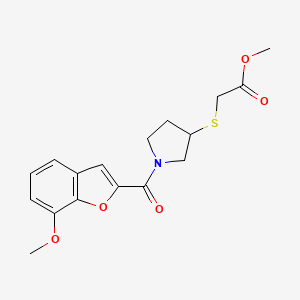

![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-[(1-{[(2-furylmethyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2460304.png)

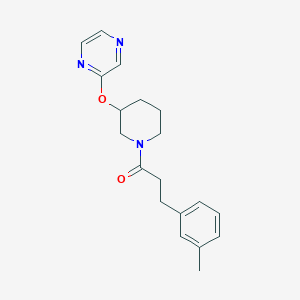

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2460307.png)

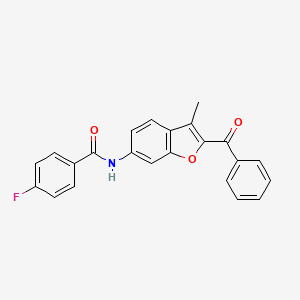

![3-ethyl-5-[(furan-2-yl)methylidene]-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B2460308.png)

![(E)-N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide](/img/structure/B2460310.png)

![1-Benzyl-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2460313.png)

![5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2460323.png)

![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2460325.png)